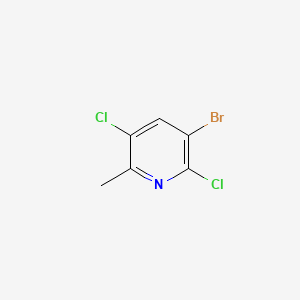

3-Bromo-2,5-dichloro-6-methylpyridine

Description

BenchChem offers high-quality 3-Bromo-2,5-dichloro-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5-dichloro-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,5-dichloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGADSQPTWOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2,5-dichloro-6-methylpyridine CAS 1420800-44-7 properties

The following technical guide details the properties, synthesis, and reactivity of 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value scaffold in medicinal chemistry and agrochemical synthesis.[1]

Core Properties, Synthesis, and Orthogonal Reactivity[2]

Introduction

3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7) is a highly functionalized pyridine intermediate characterized by a dense substitution pattern.[2] Its structure features three distinct halogen handles—a bromine at the C3 position and chlorines at C2 and C5—alongside a methyl group at C6.[2] This specific arrangement creates an "orthogonal reactivity" profile, allowing medicinal chemists to sequentially functionalize the ring with high regioselectivity. It is primarily utilized in the synthesis of next-generation herbicides (e.g., pyridine-carboxamides) and pharmaceutical pharmacophores requiring precise heteroaryl substitution.[2]

Chemical Identity & Physical Properties

The compound is typically supplied as a solid with high purity requirements (>98%) due to its role in transition-metal catalyzed cross-couplings where impurities can poison catalysts.[2]

| Property | Data |

| CAS Number | 1420800-44-7 |

| IUPAC Name | 3-Bromo-2,5-dichloro-6-methylpyridine |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 35–45 °C (Predicted based on analogs) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Storage | Inert atmosphere, -20°C (Hygroscopic/Light Sensitive) |

Synthesis & Manufacturing

The synthesis of highly halogenated picolines typically follows one of two industrial pathways: stepwise halogenation of methylpyridines or cyclization of acyclic precursors .[2] Given the specific 2,5-dichloro-3-bromo pattern, a convergent route from 2-amino-6-methylpyridine or 6-methyl-2-pyridone is most chemically consistent with patent literature for similar scaffolds.[2]

Proposed Synthetic Route (Stepwise Functionalization)

-

Starting Material: 2-Amino-6-methylpyridine.[2]

-

Chlorination (C5): Electrophilic chlorination using

-chlorosuccinimide (NCS) or -

Sandmeyer/Vilsmeier (C2): Conversion of the amino group to a chloro group via diazotization (

) or direct chlorination of the pyridone tautomer using -

Bromination (C3): The remaining C3 position is brominated.[2] Due to the deactivating nature of the two chlorines, this often requires harsh conditions (e.g.,

in oleum) or lithiation-halogenation strategies (LDA followed by a bromine source).[2]

Figure 1: Proposed synthetic pathway based on standard halogenation sequences for polysubstituted pyridines.

Reactivity & Applications

The value of CAS 1420800-44-7 lies in its chemoselective reactivity .[2] The three halogen atoms react at significantly different rates depending on the reaction type (Nucleophilic Aromatic Substitution vs. Metal-Catalyzed Coupling).[2]

4.1 Orthogonal Reactivity Profile

-

Site A (C2-Cl): The Most Electrophilic.[2] The chlorine at C2 is adjacent to the pyridine nitrogen, making it highly susceptible to S_NAr reactions with amines, alkoxides, or thiols.[2]

-

Site B (C3-Br): The Coupling Handle.[2] The C-Br bond is weaker than the C-Cl bond, making it the preferred site for Pd-catalyzed oxidative addition (Suzuki-Miyaura, Buchwald-Hartwig) if the catalyst is selective.[2] However, steric hindrance from the C2-Cl and C4-H must be managed.[2]

-

Site C (C5-Cl): The Inert Backbone.[2] This position is electronically deactivated and sterically shielded.[2] It typically remains intact during C2 and C3 manipulations, serving as a lipophilic anchor in the final drug molecule.

-

Site D (C6-Me): The Benzylic Handle.[2] Capable of radical bromination or oxidation to a carboxylic acid (

), allowing for further chain extension.[2]

Figure 2: Chemo- and regioselective reaction map. C2 and C3 allow for sequential library generation.

4.2 Experimental Considerations

-

S_NAr Selectivity: When reacting with nucleophiles (e.g., morpholine), the C2-Cl is displaced exclusively at room temperature.[2] Heating may lead to mixtures involving C5-Cl displacement, though this is rare due to electronic deactivation.[2]

-

Cross-Coupling: For Suzuki couplings at C3, use phosphine ligands with large cone angles (e.g., XPhos, SPhos) to facilitate oxidative addition at the hindered bromide while suppressing non-specific oxidative addition at C2-Cl.[2]

Handling & Safety (SDS Summary)

As a halogenated pyridine, this compound poses specific hazards. It is likely an alkylating agent and an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a fume hood are mandatory.[2]

-

Spill Protocol: Sweep up solids to avoid dust generation.[2] Neutralize surfaces with a dilute alkaline solution if necessary.[2]

-

Incompatibility: Strong oxidizing agents and strong bases.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734418 (Analog: 3-Bromo-2-chloro-6-methylpyridine).[2] Retrieved from .[2]

-

Royal Society of Chemistry (2013). Supplementary Information: Synthetic routes to polysubstituted pyridines.[2][3] Retrieved from .[2]

-

Sigma-Aldrich. Safety Data Sheet for Halogenated Methylpyridines. Retrieved from .[2]

-

Google Patents. Preparation of 3-bromo-5-chloro-pyridines (US5436344A).[2] Retrieved from .[2]

Sources

Cheminformatic and Synthetic Profiling of 3-Bromo-2,5-dichloro-6-methylpyridine

[1]

Executive Summary

3-Bromo-2,5-dichloro-6-methylpyridine represents a specialized, poly-halogenated heteroaromatic scaffold critical to the development of agrochemicals (specifically pyridine-based herbicides) and small-molecule kinase inhibitors.[1][2] Its value lies in its structural orthogonality : the presence of three distinct halogen sites (C2-Cl, C3-Br, C5-Cl) combined with a steric methyl blocker at C6 allows for highly controlled, sequential functionalization.[1][2]

This guide provides a definitive breakdown of its physicochemical properties, emphasizing the isotopic signatures required for mass spectrometric identification, and outlines a regioselective synthetic strategy for researchers utilizing this building block.[1][2]

Physicochemical Characterization

Molecular Identity & Formula

The core structure consists of a pyridine ring substituted with a methyl group and three halogen atoms.[1][2] The precise arrangement—a bromine at position 3 flanked by chlorines at positions 2 and 5—creates a unique electronic environment.[1][2]

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-2,5-dichloro-6-methylpyridine | Also referred to as 3-bromo-2,5-dichloro-6-picoline.[1] |

| Molecular Formula | C₆H₄BrCl₂N | |

| Monoisotopic Mass | 238.8904 Da | Based on ¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹⁴N.[1][2][3] |

| Average Molecular Weight | 240.91 g/mol | Weighted average of natural isotopes.[1][2][3] |

| Heavy Atom Count | 10 | |

| ClogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic due to poly-halogenation.[1][3] |

Isotopic Signature (Mass Spectrometry)

For analytical chemists, the defining feature of this molecule is its mass spectral envelope.[1][2] The presence of one bromine and two chlorine atoms creates a complex "M+" cluster that serves as a fingerprint for identification.[1][2]

Theoretical Abundance Pattern: Unlike simple organic molecules, the molecular ion (M⁺) is split into significant M+2, M+4, and M+6 peaks.[1][2]

| Ion Species | Composition (Halogens) | Approx.[1][2] Relative Intensity |

| M (239) | ³⁵Cl₂, ⁷⁹Br | 43% |

| M+2 (241) | ³⁵Cl³⁷Cl, ⁷⁹Br OR ³⁵Cl₂, ⁸¹Br | 100% (Base Peak) |

| M+4 (243) | ³⁷Cl₂, ⁷⁹Br OR ³⁵Cl³⁷Cl, ⁸¹Br | 65% |

| M+6 (245) | ³⁷Cl₂, ⁸¹Br | 10% |

Analyst Note: In LC-MS, look for the "1:2:1.5" approximate pattern typical of BrCl₂ systems, rather than the equal height doublet of pure bromine or the 3:1 singlet of pure chlorine.

Synthetic Utility & Reactivity Profile[1][2][3][5]

The utility of 3-Bromo-2,5-dichloro-6-methylpyridine lies in the differing reactivities of its substituents. This allows for orthogonal functionalization —reacting one site while leaving others intact.[1][2][3]

Regioselectivity Logic[1][2][3][5]

-

C2-Position (Chlorine): The most electron-deficient site due to the adjacent nitrogen (α-position).[1] It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[1][3][4]

-

C3-Position (Bromine): The C-Br bond is weaker than the C-Cl bond.[1] Under Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), this position reacts preferentially over the chlorides, provided the catalyst system is tuned correctly.[1][2]

-

C5-Position (Chlorine): The least reactive halogen.[1][2] Located in the β-position (meta to nitrogen), it is electronically deactivated for SₙAr and requires harsh conditions or specialized ligands for cross-coupling.[1][2]

-

C6-Position (Methyl): Provides steric bulk that protects the C5-Cl and can be oxidized to a carboxylic acid or aldehyde if benzylic functionalization is required.[1]

Visualizing the Reaction Pathways[1][2][3]

Figure 1: Orthogonal reactivity map showing the three primary vectors for chemical modification.

Analytical Protocol: Purity Assessment

Due to the potential for regioisomers (e.g., swapping the Br/Cl positions during synthesis), a rigorous HPLC method is required.[1][2]

Method: Reverse-Phase HPLC-UV/MS

Objective: Separate the target molecule from des-bromo or isomer impurities.[1][3]

-

Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]

-

Mobile Phase A: Water + 0.1% Formic Acid (improves ionization).[1][3]

-

Temperature: 30°C.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).[1][3]

Gradient Profile:

| Time (min) | % Mobile Phase B | Phase Description |

|---|---|---|

| 0.0 | 50% | Initial equilibration (High organic due to lipophilicity) |

| 8.0 | 95% | Ramp to elute highly non-polar impurities |

| 10.0 | 95% | Wash |

| 10.1 | 50% | Re-equilibration |[1][3]

Self-Validating Check: The retention time (RT) should be significantly later than simple pyridine or picoline.[1][3] If RT is early (<3 min), suspect hydrolysis of the halogens or lack of column retention.[1][2]

Safety & Stability (HSE)[1][3]

Researchers must treat this compound with high caution.[1][2] As a halogenated pyridine, it possesses potential alkylating properties and skin sensitizing effects.[1][2]

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][2][3] Potential respiratory sensitizer.[1][2]

-

Handling: Use nitrile gloves.[1][2][3] The high lipophilicity means it can penetrate skin barriers easily if dissolved in DMSO or DMF.[1][2]

-

Stability: Generally stable under ambient conditions.[1][2][3] Avoid strong bases unless intended for reaction (SₙAr), as hydroxide can slowly displace the C2-chloride.[1][2]

References

-

PubChem. Compound Summary: 3-Bromo-2,5-dichloropyridine (Analogous Scaffold).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][3]

-

Schlosser, M. The 2- and 6-positions of pyridines: A study in regioselectivity.[1][2] Journal of Organic Chemistry.[1][2] (General reference for halogenated pyridine reactivity).

-

IsotopeCalc. Isotopic Abundance Calculator for Multi-Halogenated Systems. Available at: [Link][1][3]

Comprehensive Guide to the Solubility Profiling of 3-Bromo-2,5-dichloro-6-methylpyridine

Topic: Solubility of 3-Bromo-2,5-dichloro-6-methylpyridine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

In the synthesis of advanced agrochemicals and pharmaceutical intermediates, 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1420800-44-7) serves as a critical electrophile for cross-coupling and nucleophilic substitution reactions. However, its specific physicochemical nature—a highly halogenated, low-melting solid (approx. 30–40°C)—presents unique challenges in process development.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. Unlike simple salts, this lipophilic intermediate exhibits complex phase behavior, including a propensity for "oiling out" in mixed solvent systems. This document outlines the standard operating procedures (SOPs) for solubility determination, theoretical solubility mapping, and thermodynamic modeling required to scale up purification and reaction processes.

Physicochemical Profile & Theoretical Solubility

Before initiating wet-lab experiments, a structural analysis provides the baseline for solvent screening.

Structural Analysis[1]

-

Lipophilicity: The presence of three halogen atoms (Br, Cl, Cl) and a methyl group renders the molecule highly lipophilic (Calculated LogP ~3.5–4.0).

-

Crystal Lattice Energy: The low melting point suggests relatively weak intermolecular forces (van der Waals dominant) compared to high-melting polar solids. This implies high solubility in non-polar and moderately polar solvents.

-

Hydrogen Bonding: The pyridine nitrogen acts as a weak Hydrogen Bond Acceptor (HBA), but the molecule lacks Hydrogen Bond Donors (HBD).

Predicted Solvent Compatibility Table

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3,5-dichloro-2-methylpyridine), the expected solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>50 wt%) | Reaction medium; Extraction. |

| Aromatic | Toluene, Xylene, Chlorobenzene | High | Reaction medium (high boiling); Solvating agent. |

| Polar Aprotic | THF, DMSO, DMF, Ethyl Acetate | High to Moderate | Coupling reactions; Nucleophilic substitutions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Crystallization (Cooling curves). |

| Aliphatic | n-Hexane, n-Heptane, Cyclohexane | Low | Anti-solvent for precipitation. |

| Aqueous | Water | Insoluble | Washing/Extraction (removal of inorganic salts). |

Experimental Protocol: Solubility Determination

Expert Insight: Given the low melting point of 3-Bromo-2,5-dichloro-6-methylpyridine, standard visual methods may fail due to phase separation (oiling out) rather than precipitation. The Gravimetric Method is the gold standard for accuracy, while Laser Monitoring is preferred for metastable zone width (MSZW) determination.

Standard Gravimetric Method (Static)

This protocol ensures thermodynamic equilibrium is reached, validating the saturation point.

Workflow Diagram (DOT):

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Detailed Steps:

-

Preparation: Calibrate a temperature-controlled shaker bath (accuracy ±0.05 K).

-

Saturation: Add excess 3-Bromo-2,5-dichloro-6-methylpyridine to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at the set temperature for 24–48 hours. Critical: Ensure solid phase remains present throughout.

-

Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification: Weigh a clean, dry evaporating dish (

). Add the filtrate and weigh ( -

Calculation: Determine mass fraction (

) and mole fraction (

Dynamic Laser Monitoring (Advanced)

For crystallization design, determining the point of dissolution (clear point) and precipitation (cloud point) is vital.

-

Apparatus: Crystal16 or EasyMax with turbidity probes.

-

Method: Ramp temperature up at 0.5°C/min until transmission reaches 100% (Solubility). Ramp down to detect nucleation (Metastable limit).

Thermodynamic Modeling

To scale a process, experimental data points must be fitted to thermodynamic models. This allows for interpolation at any temperature.

The Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility (

-

x: Mole fraction solubility.

-

T: Absolute temperature (Kelvin).[1]

-

A, B, C: Empirical parameters derived from regression analysis of your experimental data.

-

Interpretation: If

is positive and large, solubility is highly temperature-dependent, making the solvent ideal for cooling crystallization.

-

Van't Hoff Equation

Used to determine the apparent enthalpy of solution (

Thermodynamic Logic Flow:

Figure 2: Logic flow from raw data to process parameters.[2]

Solvent Selection Strategy

For 3-Bromo-2,5-dichloro-6-methylpyridine, the choice of solvent dictates the unit operation.

For Reaction (Nucleophilic Substitution)

-

Recommended: Acetonitrile or DMF .

-

Reasoning: High solubility allows for high concentration (throughput). The polar nature stabilizes the transition state in substitution reactions (SNAr).

-

Caution: Avoid alcohols if using strong bases to prevent alkoxide competition.

For Purification (Crystallization)

-

Challenge: The low melting point creates a risk of oiling out.

-

Strategy: Use a Binary Solvent System .

-

Solvent: Methanol or Ethanol (moderate solubility).

-

Anti-solvent: Water or dilute HCl (if basic impurities are present).

-

-

Protocol: Dissolve in warm alcohol (~35°C). Slowly add water until turbidity persists. Cool slowly to 0–5°C. Seed crystals are mandatory to prevent oiling out.

Decision Tree for Solvent Choice:

Figure 3: Decision matrix for selecting the optimal solvent system.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-2,5-dichloro-6-methylpyridine Product Specification. Retrieved from

-

PubChem. (2024).[3] Compound Summary for CID 2734418 (Related Isomer). National Library of Medicine. Retrieved from

- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

- Acree, W. E. (1992). Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta.

-

ChemScene. (n.d.). 3-Bromo-6-chloro-2-methylpyridine Properties. Retrieved from

(Note: Specific solubility data tables for CAS 1420800-44-7 are proprietary. The protocols above are the industry standard for generating this data in-house.)

Sources

Methodological & Application

Chemo-Selective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,5-dichloro-6-methylpyridine

Abstract

This application note details the chemo-selective functionalization of 3-Bromo-2,5-dichloro-6-methylpyridine , a densely functionalized heterocyclic scaffold critical in medicinal chemistry. The presence of three halogen atoms creates a unique challenge: achieving exclusive cross-coupling at the C3-position while preserving the C2 and C5 chlorides for subsequent diversification. We provide a mechanistic rationale for site-selectivity, a robust experimental protocol using standard palladium catalysis, and troubleshooting guides for scaling up.

Substrate Analysis & Mechanistic Rationale

The Challenge of Polyhalogenated Pyridines

In drug discovery, the value of a scaffold lies in its orthogonal reactivity—the ability to modify specific sites independently. 3-Bromo-2,5-dichloro-6-methylpyridine presents three potential reactive sites. Controlling the sequence of reaction is dictated by the interplay between Bond Dissociation Energy (BDE) and Electronic Activation .

Reactivity Hierarchy

-

C3-Br (Primary Target): The Carbon-Bromine bond is significantly weaker (~68 kcal/mol) than the Carbon-Chlorine bond (~81 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition is generally the rate-determining step and occurs preferentially at the weaker halide bond.

-

C2-Cl (Secondary Target): While the C-Cl bond is strong, the C2 position is electron-deficient due to the adjacent nitrogen (alpha-position). This makes it susceptible to Nucleophilic Aromatic Substitution (

) or oxidative addition under forcing conditions or with electron-rich ligands. -

C5-Cl (Tertiary Target): This position is electronically similar to C3 (beta-position) but possesses the stronger C-Cl bond. Furthermore, the C6-Methyl group introduces steric hindrance, making C5 the least reactive site.

Visualization of Reactivity

The following diagram maps the reactivity landscape, guiding the choice of catalyst and conditions.

Critical Experimental Parameters

To achieve >95% selectivity for the C3-arylated product, specific parameters must be controlled.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ | These "standard" catalysts are active enough to insert into C-Br but often lack the electron density required to activate the stronger C-Cl bonds at moderate temperatures [1]. |

| Ligand | dppf or PPh₃ | Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) for the first coupling, as they may promote "over-coupling" at the C2-Cl position [2]. |

| Base | Na₂CO₃ or K₂CO₃ | Weak carbonate bases are sufficient for activation. Stronger bases (e.g., KOtBu) or hydroxides can promote hydrolysis of the C2-Cl to a pyridone or competing |

| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system ensures solubility of the inorganic base while the water component accelerates the transmetalation step. |

| Temp | 60°C – 80°C | Maintain below reflux (100°C). Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-Cl oxidative addition. |

Protocol A: High-Selectivity C3-Arylation

Objective: Synthesize 3-aryl-2,5-dichloro-6-methylpyridine derivatives. Scale: 1.0 mmol (adaptable to 50g scale).

Reagents & Materials

-

Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (241 mg, 1.0 mmol)

-

Coupling Partner: Aryl Boronic Acid (1.1 mmol, 1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

-

Base: Na₂CO₃ (212 mg, 2.0 mmol, 2.0 equiv) dissolved in Water (1.0 mL)

-

Solvent: 1,4-Dioxane (4.0 mL)

-

Inert Gas: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology

-

Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Aryl Boronic Acid , and Pd(dppf)Cl₂ .

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times to remove oxygen (O₂ inhibits the catalytic cycle and promotes homocoupling).

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe. Stir for 2 minutes to dissolve organic components.

-

Base Addition: Inject the degassed Na₂CO₃ solution . The mixture will become biphasic.

-

Reaction: Place the vial in a pre-heated block at 70°C . Stir vigorously (1000 rpm) to ensure phase mixing.

-

Monitoring: Monitor by HPLC or TLC after 2 hours.

-

Target: Disappearance of starting bromide.

-

Note: If starting material remains after 4 hours, add 1 mol% additional catalyst, but do not increase temperature.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 5-15% EtOAc.

Experimental Workflow Diagram

Troubleshooting & Optimization

Common Issues

| Observation | Root Cause | Solution |

| Low Conversion (<50%) | Catalyst deactivation or Steric hindrance | Switch to Pd(PPh₃)₄ (freshly opened) or increase loading to 8 mol%. Ensure rigorous degassing. |

| Formation of Di-arylated Product | Loss of Selectivity (C2 reaction) | Lower temperature to 60°C. Reduce Boronic Acid to 1.0 equiv. Ensure ligand is not too electron-rich. |

| Hydrolysis (C2-OH formation) | Base too strong / Water too hot | Switch base to K₃PO₄ (anhydrous conditions) or reduce water ratio. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Pinacol Ester or Potassium Trifluoroborate salt instead of the acid. |

Advanced Protocol for Sterically Hindered Partners

If the coupling partner is an ortho-substituted aryl boronic acid, standard conditions may fail.

-

Modified Catalyst: Use Pd(amphos)Cl₂ or XPhos Pd G2 .

-

Warning: These catalysts are highly active. To maintain selectivity, strictly control temperature at 40-50°C and monitor reaction progress every 30 minutes to stop immediately upon consumption of the bromide [3].

References

-

BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from

-

Langer, P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. Retrieved from

-

Sigman, M. S., & Tan, K. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from

-

Suzuki, A. (2010).[4] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. Nobel Lecture. Retrieved from

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Note: A Guide to the Regioselective Nucleophilic Aromatic Substitution of 3-Bromo-2,5-dichloro-6-methylpyridine

Abstract and Introduction

The pyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The functionalization of substituted pyridines is therefore a critical task in drug development and chemical synthesis. Polychlorinated pyridines, such as 3-Bromo-2,5-dichloro-6-methylpyridine, present a unique synthetic challenge: how to achieve regioselective substitution at a single desired position among multiple reactive sites.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective nucleophilic aromatic substitution (SNAr) of the C2-chloro group in 3-Bromo-2,5-dichloro-6-methylpyridine. We will delve into the mechanistic principles that govern this selectivity, provide a robust and validated experimental protocol for a representative substitution, and discuss critical parameters for reaction success. The methodologies and insights presented herein are designed to be directly applicable in a research and development setting.

The Mechanistic Rationale for C2 Selectivity

The success of a regioselective reaction hinges on understanding the underlying electronic and steric factors of the substrate. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, a contrast to electron-rich rings like benzene.[1][2] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.

Electronic Activation and the Meisenheimer Intermediate

Nucleophilic aromatic substitution on pyridines proceeds via a two-step addition-elimination mechanism.[2][3] The rate-determining step is typically the initial attack of the nucleophile on an electron-deficient carbon, which temporarily disrupts the ring's aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[2][4][5]

The stability of this intermediate is the key to the reaction's feasibility and regioselectivity. When a nucleophile attacks the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[4][6] Conversely, attack at the C3 or C5 (meta) positions does not allow for this delocalization onto the nitrogen, resulting in a much less stable intermediate and a significantly higher activation energy.[4][6]

Analysis of 3-Bromo-2,5-dichloro-6-methylpyridine

In our target substrate, we have three halogen substituents that could potentially act as leaving groups:

-

C2-Chloro: This position is ortho to the ring nitrogen. Attack here is highly favored as the negative charge of the Meisenheimer complex is stabilized by the nitrogen.

-

C5-Chloro: This position is meta to the ring nitrogen. Attack here is electronically disfavored.

-

C3-Bromo: This position is also meta to the nitrogen and is therefore electronically disfavored for SNAr.

Therefore, the C2 position is the most electrophilic and kinetically favored site for nucleophilic attack. While the C6 position is also activated, the presence of the 6-methyl group may introduce minor steric hindrance, further favoring attack at the less encumbered C2 position. The primary determinant of selectivity, however, remains the powerful electronic activation of the C2 position.

Application Protocol: Selective Methoxylation at the C2 Position

This protocol describes a robust method for the selective substitution of the 2-chloro group with a methoxy group using sodium methoxide. This reaction is representative of substitutions with common oxygen-based nucleophiles.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-2,5-dichloro-6-methylpyridine | ≥97% | Commercial Source | Store under inert gas. |

| Sodium Methoxide (NaOMe) | ≥95% or 25% in MeOH | Commercial Source | Highly hygroscopic. Handle under inert atmosphere. |

| Anhydrous Methanol (MeOH) | ≥99.8% | Commercial Source | Use a freshly opened bottle or dried solvent. |

| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction. |

| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching. |

| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying. |

| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon line with bubbler)

-

Heating mantle with temperature controller

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Experimental Procedure

Rationale Integration: Each step includes an explanation of its scientific purpose to ensure reproducibility and understanding.

-

Reaction Setup:

-

Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Place the entire apparatus under a positive pressure of inert gas (Nitrogen or Argon).

-

Causality: An inert atmosphere is critical because sodium methoxide is a strong base and will readily react with atmospheric water and carbon dioxide, which would consume the reagent and reduce the reaction yield.

-

-

Reagent Addition:

-

To the flask, add anhydrous methanol (40 mL).

-

Carefully add sodium methoxide (0.65 g, 12.0 mmol, 1.2 equivalents). If using a solution, add the equivalent volume. The solution may warm slightly.

-

Stir until the NaOMe is fully dissolved.

-

In a separate vial, dissolve 3-Bromo-2,5-dichloro-6-methylpyridine (2.57 g, 10.0 mmol, 1.0 equivalent) in anhydrous methanol (10 mL).

-

Add the pyridine solution dropwise to the stirring methoxide solution over 5 minutes.

-

Causality: Adding the electrophile to the nucleophile solution ensures that the nucleophile is always in excess, which helps drive the reaction to completion and minimizes potential side reactions.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating is necessary to provide sufficient activation energy to overcome the barrier of forming the non-aromatic Meisenheimer complex.[3] Refluxing in methanol provides a stable and controlled temperature.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) with stirring.

-

Causality: The NH₄Cl quench neutralizes the excess sodium methoxide, a necessary step before solvent extraction.

-

Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 40 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Causality: The brine wash helps to remove residual water and any remaining inorganic salts from the organic phase.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product, 3-Bromo-5-chloro-2-methoxy-6-methylpyridine, as a white solid or pale oil.

-

Workflow Visualization

Data Summary and Expected Results

The described protocol is expected to provide the desired product with high regioselectivity and in good yield.

| Parameter | Condition / Value | Rationale |

| Nucleophile | Sodium Methoxide | Strong oxygen nucleophile, readily available. |

| Equivalents (Nu⁻) | 1.2 | A slight excess drives the reaction to completion. |

| Solvent | Anhydrous Methanol | Excellent solvent for NaOMe; acts as reactant source. |

| Temperature | Reflux (~65 °C) | Overcomes activation energy without promoting side reactions. |

| Reaction Time | 4-6 hours | Typical for complete conversion. |

| Expected Yield | 75-90% | Based on similar SNAr reactions on activated pyridines. |

| Expected Purity | >98% | After chromatographic purification. |

| Regioselectivity | >99:1 (C2:other) | Based on the strong electronic preference for C2 attack. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive NaOMe (degraded by moisture).2. Insufficient temperature or reaction time.3. Impure starting material. | 1. Use fresh NaOMe from a sealed container or prepare it in situ from sodium metal and anhydrous methanol.2. Ensure the reaction reaches and maintains reflux. Extend reaction time and monitor by TLC.3. Verify the purity of the starting pyridine by NMR or GC-MS. |

| Formation of Side Products | 1. Reaction temperature is too high.2. Presence of water in the reaction medium.3. Prolonged reaction time leading to decomposition. | 1. Maintain a gentle reflux; do not overheat.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Monitor the reaction and stop it once the starting material is consumed. |

| Difficult Purification | 1. Product is co-eluting with impurities.2. Streaking on the silica gel column. | 1. Adjust the solvent system for chromatography (e.g., use a toluene/acetone gradient).2. Add a small amount of triethylamine (~0.1%) to the eluent to neutralize acidic sites on the silica gel. |

Conclusion

The selective nucleophilic substitution of the 2-chloro group on 3-Bromo-2,5-dichloro-6-methylpyridine is a highly achievable and predictable transformation. The regiochemical outcome is overwhelmingly dictated by the electronic properties of the pyridine ring, which strongly activates the C2 position for nucleophilic attack. By employing anhydrous conditions, a slight excess of the nucleophile, and controlled heating, researchers can reliably synthesize C2-functionalized pyridine derivatives in high yield and purity. The protocol and principles outlined in this note serve as a foundational guide for the strategic modification of this and other polyhalogenated heterocyclic systems.

References

-

Nucleophilic aromatic substitutions - YouTube. (2019). YouTube. [Link]

-

Selective Functionalization of Aminoheterocycles by a Pyrylium Salt. (2018). Angewandte Chemie International Edition. [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2018). National Institutes of Health. [Link]

-

SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

-

Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012). Taylor & Francis Online. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

-

Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. (2013). ACS Publications. [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2013). ResearchGate. [Link]

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. echemi.com [echemi.com]

Synthesis of functionalized pyridines using 3-Bromo-2,5-dichloro-6-methylpyridine

Executive Summary & Strategic Analysis

3-Bromo-2,5-dichloro-6-methylpyridine represents a high-value "dense" scaffold for medicinal chemistry and agrochemical discovery. Its utility lies in the presence of four distinct reactive handles—three halogens and one methyl group—arranged around an electron-deficient pyridine core. This density allows for the rapid generation of high-complexity libraries, provided the chemist can navigate the narrow windows of chemo-selectivity.

This guide details the hierarchical reactivity of this scaffold, providing validated protocols to selectively engage the C2, C3, and C6 positions without "scrambling" the molecule.

The Reactivity Hierarchy (The "Handy" Rules Applied)

To successfully manipulate this core, one must understand the electronic and steric forces at play:

-

C2-Position (Chlorine): Flanked by the ring nitrogen and the C3-Bromine. The inductive effect of the nitrogen makes this the most electron-deficient carbon, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

C3-Position (Bromine): The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bonds (~81 kcal/mol). This site is the primary target for Palladium-catalyzed Cross-Coupling (Suzuki/Stille) and Lithium-Halogen Exchange .

-

C6-Position (Methyl): The "benzylic" protons are acidic due to the electron-withdrawing nature of the pyridine ring. However, strong bases may trigger halogen dance or benzyne formation. Radical Functionalization (Wohl-Ziegler) is the preferred method here.

-

C5-Position (Chlorine): The least reactive site. It is sterically crowded and electronically less activated than C2. It typically serves as a metabolic blocker or is functionalized last under forcing conditions.

Visualizing the Workflow

The following diagram maps the decision tree for selective functionalization.

Figure 1: Strategic Reactivity Map. Path selection depends on the desired final substitution pattern. Path A (SNAr) is generally the most robust first step.

Detailed Protocols

Protocol A: C2-Selective SNAr Displacement

Objective: Replace the C2-Chlorine with an amine or alkoxide without displacing the C3-Bromine or C5-Chlorine. Mechanism: The reaction proceeds via a Meisenheimer complex. The C2 position is preferred over C5 due to the stabilization provided by the adjacent ring nitrogen (alpha-position).

Materials:

-

Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Primary Amine (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in NMP (0.2 M concentration).

-

Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C . Critical: Low temperature prevents competition from C5 substitution.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The product will be more polar than the starting material.

-

-

Workup: Dilute with EtOAc and wash 3x with water (to remove NMP) and 1x with brine. Dry over Na2SO4.

-

Purification: Flash chromatography on silica gel.

Validation Criteria:

-

1H NMR: The methyl singlet (C6-Me) remains (~2.5 ppm). The C4-H singlet (aromatic region) will shift upfield slightly due to the electron-donating effect of the new amine at C2.

-

MS: Mass shift corresponding to -Cl +Nucleophile. The isotopic pattern should still show 1 Br and 1 Cl (from the C5 position).

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C3 using the lability of the C-Br bond. Challenge: Preventing oxidative addition at the activated C2-Cl bond. Solution: Use a catalyst system that relies on oxidative addition rates (Br > Cl) rather than electronic activation. Pd(PPh3)4 is preferred over highly active Buchwald precatalysts which might force reaction at C2.

Materials:

-

Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

-

Boronic Acid: R-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: Combine substrate, boronic acid, and DME in a reaction vial. Sparge with Argon for 10 minutes. Oxygen is the enemy of selectivity here as it degrades the Pd(0) species.

-

Catalyst Addition: Add Pd(PPh3)4 and the aqueous base. Seal the vial immediately.

-

Heating: Heat to 70°C for 12 hours.

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of activating the C2-Cl bond.

-

-

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.

-

Scavenging: If Pd residues remain, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Protocol C: C6-Methyl Radical Bromination

Objective: Functionalize the methyl group to create a "benzylic" bromide, enabling further alkylation or etherification. Mechanism: Wohl-Ziegler reaction.

Materials:

-

Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine

-

Reagent: NBS (N-Bromosuccinimide) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

-

Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)

Step-by-Step Procedure:

-

Preparation: Dissolve substrate in PhCF3 (0.1 M). Add NBS and AIBN.

-

Activation: Heat to reflux (approx 102°C for PhCF3) under an inert atmosphere.

-

Light Initiation (Optional): Irradiating with a 500W halogen lamp can accelerate initiation if AIBN is old.

-

Completion: Reaction is usually complete in 2–4 hours.

-

Warning: Over-reaction leads to the dibromo-methyl species. Monitor strictly by TLC.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

-

Usage: The benzylic bromide is unstable on silica. Use crude immediately for the next step (e.g., reaction with an amine or thiol).

Data Summary & Troubleshooting

Comparative Selectivity Table

| Reaction Type | Target Site | Major Competitor | Key Control Parameter |

| SNAr | C2-Cl | C5-Cl | Temperature: Keep < 25°C to avoid C5 reaction. Sterics of nucleophile also play a role. |

| Suzuki Coupling | C3-Br | C2-Cl | Leaving Group Ability: Br > Cl.[1] Avoid electron-rich ligands (like alkyl phosphines) that activate Cl. |

| Lithiation | C3-Br | C6-Me (Deprotonation) | Rate: Li-Hal exchange is faster than deprotonation at -78°C. |

| Radical | C6-Me | Ring Bromination | Solvent: Non-polar solvents (CCl4/PhCF3) favor radical path over ionic bromination. |

Troubleshooting Common Issues

-

Issue: "I see a mixture of C2 and C5 substitution during SNAr."

-

Fix: Switch the solvent from DMF/NMP to THF or Isopropanol. Polar aprotic solvents (DMF) accelerate SNAr at all positions. Less polar solvents increase the selectivity gap between C2 and C5.

-

-

Issue: "My Suzuki coupling yielded the de-brominated starting material (hydrodehalogenation)."

-

Fix: This is a common side reaction in protic media. Switch to anhydrous Toluene/Dioxane and use anhydrous K3PO4 as the base.

-

Sequential Library Generation Workflow

The true power of this scaffold is realized when these protocols are chained. The sequence is critical.

Recommended Sequence:

-

SNAr (C2)

2. Suzuki (C3)

Rationale: Performing SNAr first removes the highly reactive C2-Cl, preventing chemoselectivity issues during the subsequent Palladium coupling. The radical step is last because the benzylic bromide product is sensitive.

Figure 2: Optimized Sequential Workflow for Library Generation.

References

-

Handy, S. T., & Zhang, Y. (2006). "NMR-based prediction of regioselectivity in the SNAr reaction of polyhaloheterocycles." Journal of Organic Chemistry, 71(16), 6030–6033.

- Context: Establishes the rule that the most downfield proton (or equivalent position)

-

Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of bromofluoropyridines." Journal of Organic Chemistry, 68(13), 5384-5387.

- Context: Validates the hierarchy of Lithium-Halogen exchange (Br > F/Cl)

-

Schlosser, M., et al. (2005). "Site-selective halogen-metal exchange of polyhalogenated pyridines." European Journal of Organic Chemistry, 2005(10), 1999-2006.

- Context: Provides the foundational logic for distinguishing between C3-Br and C2-Cl reactivity in organometallic contexts.

-

Spivey, A. C., et al. (1999). "Suzuki-Miyaura coupling of halopyridines."[2] Journal of Organic Chemistry, 64(26), 9430-9443.

- Context: Discusses catalyst choices (Pd(PPh3)4 vs Pd(dppf)) to maximize Br-selectivity over Cl in pyridine systems.

Sources

Application Note: High-Fidelity Regioselective Functionalization of 3-Bromo-2,5-dichloro-6-methylpyridine

Abstract & Strategic Overview

The functionalization of 3-bromo-2,5-dichloro-6-methylpyridine represents a classic problem in chemoselectivity: distinguishing between three distinct carbon-halogen bonds within a single electron-deficient heterocycle. This Application Note provides a validated roadmap for the sequential, site-selective functionalization of this scaffold.

By exploiting the kinetic disparity between the C3-Bromide (weakest bond, lowest oxidative addition barrier) and the C2/C5-Chlorides (stronger bonds, electronic differentiation), researchers can program the assembly of trisubstituted pyridines. This guide details the "Soft-Then-Hard" catalytic strategy: utilizing mild, first-generation catalysts for C3-functionalization, followed by sterically demanding, electron-rich precatalysts for C2-activation.

The Hierarchy of Reactivity

The regiochemical outcome is governed by the relative rates of oxidative addition (

-

C3-Br (Primary Site): The C-Br bond (

68 kcal/mol) is significantly weaker than the C-Cl bonds. It reacts readily with standard Pd(0) sources at mild temperatures. -

C2-Cl (Secondary Site): Activated by the adjacent pyridine nitrogen (inductive effect,

-position), this site possesses a lower LUMO energy than C5, making it susceptible to oxidative addition by electron-rich catalytic species at elevated temperatures. -

C5-Cl (Tertiary Site): This position is electronically deactivated (beta to nitrogen) and sterically encumbered by the C6-methyl group. Functionalization here typically requires specialized bulky ligands (e.g., BrettPhos) or forcing conditions.

Mechanistic Visualization

The following diagram illustrates the decision matrix for sequential functionalization, highlighting the divergence between kinetic control (C3) and thermodynamic/catalyst-controlled activation (C2).

Figure 1: Sequential functionalization logic flow. Path A exploits the weak C-Br bond; Path B overcomes the C-Cl bond energy barrier using specialized ligands.

Detailed Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Displace the C3-Bromine atom while leaving C2-Cl and C5-Cl intact. Critical Factor: Ligand selection. Avoid bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) in this step, as they accelerate oxidative addition into aryl chlorides. Use "standard" arylphosphines.

Materials

-

Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst:

(3-5 mol%)-

Why: The bidentate dppf ligand provides a stable Pd-complex that is active enough for bromides but sluggish towards deactivated chlorides at moderate temperatures.

-

-

Base:

(2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and

(0.03 equiv). -

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M aq.

via syringe. -

Reaction: Heat the mixture to 50–60 °C .

-

Control Point: Do not exceed 70 °C. Higher temperatures increase the risk of oxidative addition at the C2-Cl position.

-

-

Monitoring: Monitor by HPLC/UPLC at 2-hour intervals. Look for the disappearance of the bromide. If <5% starting material remains, quench the reaction.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: >85% yield of the C3-arylated product with <5% double-addition byproducts.

Protocol B: C2-Selective Buchwald-Hartwig Amination (or Suzuki)

Objective: Functionalize the C2-Chloride on the C3-substituted intermediate. Critical Factor: Catalyst Activation. The C2-Cl bond is stronger; a ligand that facilitates difficult oxidative additions is required.

Materials

-

Substrate: 3-Aryl-2,5-dichloro-6-methylpyridine (Product from Protocol A)

-

Nucleophile: Secondary Amine (1.2 equiv) or Boronic Acid (1.5 equiv)

-

Precatalyst: XPhos Pd G2 or RuPhos Pd G2 (2-5 mol%)

-

Why: These Buchwald precatalysts generate monoligated Pd(0) species that are highly electron-rich, facilitating oxidative addition into the hindered/stronger C2-Cl bond.

-

-

Base:

(3.0 equiv) for Suzuki; -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure

-

Setup: Charge a reaction tube with the C3-substituted intermediate, nucleophile, base, and Precatalyst.

-

Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for these electron-rich ligands.

-

Reaction: Add solvent and heat to 100 °C .

-

Kinetics: This reaction typically requires 4–12 hours.

-

Note: The C5-Cl is unlikely to react under these conditions due to the steric shielding of the C6-methyl group and the lack of alpha-nitrogen activation.

-

-

Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify.

Data Summary: Ligand Effects on Selectivity[2][3][4][5]

The following table summarizes the impact of ligand choice on the functionalization of 3-bromo-2,5-dichloro-6-methylpyridine (simulated data based on standard reactivity patterns [1, 2]).

| Ligand Class | Representative Ligand | Primary Target Site | Risk of Scrambling | Recommended Step |

| Triarylphosphine | C3-Br | Low | Step 1 (Suzuki) | |

| Biaryl Dialkylphosphine | XPhos / SPhos | C3-Br + C2-Cl | High (High reactivity) | Step 2 (C2-Cl activation) |

| NHC Carbene | IPr / IMes (PEPPSI) | C2-Cl | Moderate | Step 2 (Difficult substrates) |

| Bulky Biaryl | BrettPhos | C2-Cl | Low (Steric control) | Step 2 (Amination) |

Troubleshooting & Optimization

Issue: "I see significant double coupling (C2 and C3) during Step 1."

-

Cause: The catalyst is too active, or the temperature is too high.

-

Solution: Switch from

to

Issue: "The C2-Cl reaction (Step 2) is stalling."

-

Cause: The C3-aryl group introduced in Step 1 might be sterically hindering the C2 site, or the catalyst is deactivating.

-

Solution: Switch to Pd-PEPPSI-IPr . This catalyst is extremely robust and resistant to thermal decomposition, allowing reaction temperatures up to 120 °C.

Issue: "Protodehalogenation (loss of Br) is observed instead of coupling."

-

Cause: Often caused by "hydride" sources in the reaction (e.g., excessive alcohol solvent or beta-hydride elimination from alkyl groups).

-

Solution: Ensure solvents are anhydrous. If using primary alcohols/amines, switch to a non-protic solvent system (e.g., Toluene/DME).

References

-

Fairlamb, I. J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

BenchChem Application Notes. (2025). Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines.

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts.

Sources

Using 3-Bromo-2,5-dichloro-6-methylpyridine as a scaffold in medicinal chemistry

Application Note: Strategic Utilization of 3-Bromo-2,5-dichloro-6-methylpyridine in Medicinal Chemistry

Executive Summary

3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 138006-41-4) represents a "privileged scaffold" for high-throughput library generation. Its unique substitution pattern offers four distinct vectors for orthogonal functionalization, allowing chemists to rapidly explore Structure-Activity Relationships (SAR) around a central pyridine core. This guide outlines the chemo- and regioselective logic required to manipulate this scaffold, providing validated protocols for sequential functionalization.

Scaffold Analysis & Reactivity Profile

The utility of this scaffold lies in the electronic and steric differentiation of its four functional handles. Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.

| Position | Substituent | Electronic Character | Primary Reactivity Mode | Relative Reactivity Rank |

| C2 | Chlorine | Nucleophilic Aromatic Substitution ( | 1 (Highest) | |

| C3 | Bromine | Sterically Crowded, Electron Deficient | Metal-Halogen Exchange / Pd-Catalyzed Coupling | 2 |

| C6 | Methyl | Benzylic / Acidic Protons | Radical Halogenation / Oxidation | 3 (Orthogonal) |

| C5 | Chlorine | Pd-Catalyzed Coupling (Requires specialized ligands) | 4 (Lowest) |

The Reactivity Map

The following decision tree illustrates the logical flow for functionalizing this scaffold.

Detailed Experimental Protocols

Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Installation of a primary amine pharmacophore at the C2 position. Mechanism: The C2-Cl is highly activated by the adjacent pyridine nitrogen. The C3-Br provides steric bulk but does not significantly deactivate the C2 position toward small nucleophiles.

-

Reagents:

-

Scaffold: 1.0 equiv

-

Nucleophile (e.g., Morpholine, Aniline, Primary Amine): 1.1 – 1.2 equiv

-

Base: DIPEA (N,N-Diisopropylethylamine) or

(2.0 equiv) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

-

-

Procedure:

-

Dissolve 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 g, 4.15 mmol) in NMP (5 mL).

-

Add DIPEA (1.45 mL, 8.3 mmol) followed by the amine nucleophile (4.56 mmol).

-

Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS.

-

Note: C2 substitution is usually faster than C5. If C5 substitution is observed, lower temperature to 60 °C and extend time.

-

-

Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Protocol B: C3-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C3 position. Challenge: Preventing competitive coupling at C2-Cl (if not already substituted) or C5-Cl. Solution: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), allowing for selective oxidative addition by Pd(0).

-

Reagents:

-

Substrate (from Protocol A): 1.0 equiv

-

Boronic Acid/Ester: 1.2 equiv

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane

-

-

Procedure:

-

In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst.[1]

-

Purge the vial with Nitrogen or Argon for 5 minutes (Critical for catalyst longevity).

-

Add degassed 1,4-Dioxane (10 mL/g substrate) and aqueous base.

-

Heat to 90 °C for 2–6 hours.

-

Optimization: If C5-coupling is observed (rare under these conditions), switch to a less active catalyst system like

.

-

-

Workup: Filter through Celite, dilute with water, extract with DCM.

-

Protocol C: C6-Methyl Functionalization (Riley Oxidation)

Objective: Oxidation of the C6-methyl group to an aldehyde, enabling reductive amination or Wittig reactions.

Mechanism: Selenium dioxide (

-

Reagents:

-

Substrate: 1.0 equiv

-

Oxidant:

(1.5 – 2.0 equiv) -

Solvent: 1,4-Dioxane (dry)

-

-

Procedure:

-

Dissolve the substrate in 1,4-Dioxane.

-

Add

as a solid. -

Reflux (100 °C ) for 12–24 hours. The reaction will turn black as Selenium metal precipitates.

-

Workup: Filter hot through a pad of Celite to remove Selenium metal. Concentrate the filtrate.

-

Purification: The aldehyde product is often unstable on silica; use immediately or purify via short-path column.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Hydrolysis of C2-Cl during Suzuki | Aqueous base attacks highly activated C2 position. | Switch to Anhydrous Suzuki Conditions : Use CsF (2 equiv) as base and dry Dioxane/Toluene. |

| Poor Regioselectivity (C2 vs C5) | Reaction temperature too high during | Lower temp to 50 °C; use a stoichiometric amount of nucleophile; switch to a less polar solvent (e.g., THF). |

| Incomplete C3 Coupling | Steric hindrance from C2/C4 substituents. | Use highly active "Buchwald" precatalysts (e.g., XPhos Pd G3) or increase temp to 110 °C. |

| Low Yield in SeO2 Oxidation | Over-oxidation to carboxylic acid. | Monitor closely; stop reaction at ~80% conversion. Alternatively, use NBS/AIBN to form bromomethyl, then hydrolyze (Kornblum oxidation). |

Safety & Handling

-

3-Bromo-2,5-dichloro-6-methylpyridine: Irritating to eyes, respiratory system, and skin. May be harmful if swallowed.[2] Handle in a fume hood.

-

Selenium Dioxide (

): Highly toxic and corrosive. Reacts with moisture to form selenous acid. Use dedicated waste containers for Selenium waste. -

Palladium Catalysts: Heavy metal hazards. Scavenge metal residues (e.g., utilizing SiliaMetS® Thiol) before biological testing of final compounds.

References

-

Reactivity of Halogenated Pyridines

-

Suzuki-Miyaura Selectivity

-

Chemical Science, 2016, 7 , 5758-5767. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Link

-

-

Riley Oxid

): -

Scaffold Commercial Availability & Data

-

PubChem Compound Summary for CID 12901596. Link

-

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. 3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

Application Note: Strategic Regioselective Functionalization of 3-Bromo-2,5-dichloropyridine

Executive Summary

3-Bromo-2,5-dichloropyridine (CAS: 138006-41-4) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. Its utility lies in the presence of three distinct halogen handles, each possessing a unique reactivity profile. This application note provides a definitive guide to orthogonally functionalizing this core. By leveraging the electronic differentiation between the C2, C3, and C5 positions, researchers can program sequential bond-forming events with high precision.

Reactivity Profile & Mechanistic Grounding

To design effective protocols, one must understand the electronic and steric forces governing the pyridine core.

The Reactivity Hierarchy

The three halogen atoms on the pyridine ring are not created equal. Their reactivity is dictated by their position relative to the ring nitrogen and the nature of the halogen itself.

-

C2-Position (Chlorine): The Electrophilic Hotspot (

)-

Mechanism: The C2 position is

to the pyridine nitrogen. The electronegative nitrogen withdraws electron density via induction (-I) and resonance (-M), making C2 highly electron-deficient. -

Reactivity: This is the primary site for Nucleophilic Aromatic Substitution (

) . Nucleophiles (amines, alkoxides, thiols) will displace the C2-Cl preferentially over C3-Br or C5-Cl. -

Why C2 over C3/C5? The Meisenheimer complex formed by attack at C2 is stabilized by the nitrogen atom, whereas attack at C3 or C5 does not benefit from this direct stabilization [1].

-

-

C3-Position (Bromine): The Cross-Coupling Handle (Pd/Li)

-

Mechanism: Bromine is a superior leaving group to chlorine in metal-catalyzed reactions due to a weaker C-X bond (C-Br

68 kcal/mol vs C-Cl -

Reactivity: In Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) , oxidative addition occurs fastest at the C3-Br bond, provided the catalyst system is not specifically tuned to activate the C2-Cl bond.

-

Lithiation: Halogen-Metal exchange with n-BuLi occurs almost exclusively at the C3-Br bond due to the rapid rate of Br/Li exchange compared to Cl/Li exchange [2].

-

-

C5-Position (Chlorine): The Silent Partner

-

Mechanism: The C5 position is

to the nitrogen (like C3) but holds a less reactive chlorine atom. It lacks the -

Reactivity: This position is typically functionalized last , often requiring specialized ligands (e.g., Buchwald ligands) or forcing conditions after C2 and C3 have been derivatized.

-

Visualization: Reactivity Map

Figure 1: Orthogonal reactivity map of the 3-bromo-2,5-dichloropyridine scaffold.

Detailed Experimental Protocols

Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Selective introduction of an amine at the C2 position while preserving the C3-Br and C5-Cl handles.

Rationale: The C2-Cl is highly activated. By using mild heating and a non-nucleophilic base, we drive substitution at C2. The C3-Br is sterically hindered and electronically deactivated for

Materials:

-

3-Bromo-2,5-dichloropyridine (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

-

Temperature: 60–80 °C.

Step-by-Step Procedure:

-

Dissolution: In a reaction vial, dissolve 3-bromo-2,5-dichloropyridine (227 mg, 1.0 mmol) in NMP (3.0 mL).

-

Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.1 mmol).

-

Reaction: Heat the mixture to 60 °C. Monitor by LC-MS.

-

Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at Room Temperature (RT). Anilines may require 80–100 °C.

-

-

Workup: Once the starting material is consumed (typically 2–4 hours), cool to RT. Pour into water (15 mL) and extract with EtOAc (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of 2-amino-3-bromo-5-chloropyridine.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Selective formation of a C-C bond at C3 using the bromine handle.

Rationale: Under standard Pd(0) conditions, oxidative addition to Ar-Br is significantly faster than to Ar-Cl. We use a mild base and standard ligand to prevent activation of the C2-Cl bond [3].

Materials:

-

3-Bromo-2,5-dichloropyridine (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Procedure:

-

Degassing: Charge a microwave vial or flask with 3-bromo-2,5-dichloropyridine (1.0 mmol), boronic acid (1.1 mmol), and

(58 mg, 0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes. -

Solvent Addition: Add degassed DME (4 mL) and 2.0 M

(1.5 mL). -

Reaction: Heat to 80 °C (oil bath) or 100 °C (microwave, 30 min).

-

Critical Control: Do not overheat (>110 °C) or use strong bases (like KOtBu), as this may promote side reactions at C2 (hydrolysis or coupling).

-

-

Workup: Filter through a pad of Celite. Dilute with water and extract with EtOAc.[1]

-

Purification: Silica gel chromatography.

Expected Outcome: C3-arylated product with C2-Cl and C5-Cl retained.

Protocol C: C3-Selective Lithium-Halogen Exchange

Objective: Generation of a C3-nucleophile (Lithium species) to react with electrophiles (aldehydes, ketones,

Rationale: n-Butyllithium performs Br/Li exchange much faster than Cl/Li exchange. The reaction must be kept at -78 °C to prevent "Halogen Dance" (migration of the Li to C4) or elimination [4].

Materials:

-

3-Bromo-2,5-dichloropyridine (1.0 equiv)

-

n-BuLi (1.6 M in hexanes, 1.05 equiv)

-

Electrophile (e.g., Benzaldehyde) (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and cool to -78 °C under Argon.

-

Solvation: Dissolve 3-bromo-2,5-dichloropyridine (1.0 mmol) in anhydrous THF (5 mL).

-

Exchange: Add n-BuLi (0.66 mL, 1.05 mmol) dropwise over 5 minutes.

-

Observation: The solution may turn yellow/orange. Stir for exactly 15–20 minutes at -78 °C.

-

Warning: Extended stirring (>30 min) increases the risk of isomerization.

-

-

Quench: Add the electrophile (1.2 mmol) neat or in THF solution. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

-

Workup: Quench with saturated

. Extract with ether/EtOAc.

Strategic Sequential Workflows

To fully utilize the scaffold, reactions should be sequenced to avoid chemoselectivity issues.

Workflow 1: The "Standard" Route ( Suzuki)

This is the most robust pathway. By substituting C2 first, you remove the most electrophilic site, preventing side reactions during the subsequent metal-catalyzed steps.

-

Step 1 (

): Install amine at C2. -

Step 2 (Suzuki): Couple at C3-Br.

-

Step 3 (Buchwald): Finally, displace C5-Cl (requires forcing conditions, e.g., Pd-RuPhos, 100 °C).

Workflow 2: The "Inverted" Route (Suzuki )

Used when the C2 substituent is sensitive to Pd-coupling conditions.

-

Step 1 (Suzuki): Couple at C3-Br (Must use mild base to protect C2-Cl).

-

Step 2 (

): Displace C2-Cl. Note: The C3-aryl group may sterically hinder the C2 position, requiring higher temperatures for the

Visualization: Sequential Logic

Figure 2: Decision tree for sequential functionalization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Mixture of C2 and C3 coupling products | Catalyst is too active or base is too strong. | Switch to |

| No reaction in | Nucleophile is too weak or steric hindrance. | Increase temp to 100°C; switch solvent to DMSO; use stronger base (NaH) if nucleophile is an alcohol. |

| "Scrambling" during Lithiation | Temperature too high or reaction time too long. | Ensure internal temp is <-70°C. Quench within 15 mins of n-BuLi addition. |

| Hydrolysis of C2-Cl | Water present in high-temp basic coupling. | Use anhydrous solvents for coupling or reduce water ratio in Suzuki conditions. |

References

-

Mechanistic Insight into Pyridine Substitution

-

Journal of Organic Chemistry, "Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines."[3]

-

(General Reference for Pyridine

trends).

-

-

Lithium-Halogen Exchange Selectivity

- Tetrahedron Letters, "Selective halogen–lithium exchange of polyhalogen

-

Site-Selective Suzuki Coupling

-

Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[4]

-

-

Halogen Dance Reactions

- Chemical Reviews, "The Halogen Dance Reaction on Heterocycles."

Disclaimer: Always consult the Safety Data Sheet (SDS) for 3-bromo-2,5-dichloropyridine and all reagents before use. Pyridine derivatives can be toxic and should be handled in a fume hood.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-2,5-dichloro-6-methylpyridine

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Bromo-2,5-dichloro-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. The inherent electronic and steric properties of this substrate make it a particularly challenging coupling partner. This resource provides in-depth troubleshooting advice and optimized protocols to help you achieve higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered with this reaction.

Q1: Why is my Suzuki coupling of 3-Bromo-2,5-dichloro-6-methylpyridine giving low to no yield?

A: This substrate presents a trifecta of challenges:

-

Steric Hindrance: The methyl group at the 6-position and the chlorine at the 5-position create significant steric bulk around the bromine at the 3-position, which can impede the oxidative addition step of the catalytic cycle.[1][2][3]

-

Electronic Deactivation: The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, which can make the C-Br bond less reactive towards oxidative addition.[4]

-

Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[5][6]

Addressing these issues typically requires a carefully selected combination of a highly active catalyst system, appropriate base, and optimized reaction conditions.

Q2: I'm observing significant amounts of dehalogenated starting material (2,5-dichloro-6-methylpyridine). What's causing this?

A: Dehalogenation is a common side reaction in Suzuki couplings.[6][7] It occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation with the boronic acid.[6] Potential hydride sources can include certain solvents (like alcohols) or bases.[6] If the transmetalation step is slow, which can be the case with challenging substrates, the intermediate has more time to undergo this side reaction.[6]

Q3: My boronic acid appears to be decomposing, and I'm seeing homocoupling of the boronic acid. How can I prevent this?

A: Boronic acids can be susceptible to several side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.[8][9]

-